Cas no 926545-91-7 (N-{3-oxo-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propyl}benzamide)

N-{3-oxo-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propyl}benzamide structure
926545-91-7 structure
商品名:N-{3-oxo-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propyl}benzamide
CAS番号:926545-91-7
MF:C22H25N3O4S
メガワット:427.516604185104
CID:6043366
PubChem ID:16550737

N-{3-oxo-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propyl}benzamide 化学的及び物理的性質

名前と識別子

    • N-{3-oxo-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propyl}benzamide
    • EN300-26590927
    • AKOS002519438
    • Z29527239
    • 926545-91-7
    • インチ: 1S/C22H25N3O4S/c26-21(11-13-23-22(27)20-9-5-2-6-10-20)24-14-16-25(17-15-24)30(28,29)18-12-19-7-3-1-4-8-19/h1-10,12,18H,11,13-17H2,(H,23,27)/b18-12+
    • InChIKey: BTDAMWQZWVVPOT-LDADJPATSA-N
    • ほほえんだ: S(/C=C/C1C=CC=CC=1)(N1CCN(C(CCNC(C2C=CC=CC=2)=O)=O)CC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 427.15657746g/mol
  • どういたいしつりょう: 427.15657746g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 30
  • 回転可能化学結合数: 7
  • 複雑さ: 696
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

N-{3-oxo-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propyl}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26590927-0.05g
N-{3-oxo-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propyl}benzamide
926545-91-7 95.0%
0.05g
$212.0 2025-03-20

N-{3-oxo-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propyl}benzamide 関連文献

N-{3-oxo-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propyl}benzamideに関する追加情報

Recent Advances in the Study of N-{3-oxo-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propyl}benzamide (CAS: 926545-91-7)

The compound N-{3-oxo-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propyl}benzamide (CAS: 926545-91-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its mechanism of action, pharmacokinetics, and potential as a drug candidate. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of N-{3-oxo-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propyl}benzamide to enhance its biological activity and selectivity. Researchers have employed advanced synthetic techniques, including microwave-assisted synthesis and solid-phase peptide synthesis, to achieve high yields and purity. The compound's structure-activity relationship (SAR) has been extensively investigated, revealing that modifications to the phenyl ring and the sulfonyl group can significantly influence its binding affinity to target proteins.

In vitro and in vivo studies have demonstrated that N-{3-oxo-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propyl}benzamide exhibits potent inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, it has been shown to selectively inhibit the activity of cyclooxygenase-2 (COX-2), making it a promising candidate for the development of anti-inflammatory drugs. Additionally, preliminary data suggest that the compound may have applications in oncology, as it has been observed to induce apoptosis in certain cancer cell lines.

Pharmacokinetic studies have revealed that N-{3-oxo-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propyl}benzamide has favorable absorption and distribution properties, with a relatively long half-life in plasma. However, further optimization is required to improve its metabolic stability and reduce potential off-target effects. Recent advancements in formulation technology, such as the use of nanoparticle-based delivery systems, have shown promise in enhancing the compound's bioavailability and therapeutic efficacy.

In conclusion, N-{3-oxo-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propyl}benzamide (CAS: 926545-91-7) represents a promising lead compound for the development of novel therapeutic agents. Ongoing research efforts are focused on further elucidating its mechanism of action, optimizing its pharmacokinetic profile, and exploring its potential applications in various disease models. The findings from these studies are expected to contribute significantly to the advancement of chemical biology and medicinal chemistry.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量